N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Descripción
N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS: 941926-95-0) is a pyridazinone-based carboxamide derivative with the molecular formula C₂₁H₂₁N₃O₅ and a molecular weight of 395.4085 g/mol . Its structure features a pyridazinone core substituted with a 4-methylphenyl group at position 1, a 4-methoxy group at position 4, and a 3,4-dimethoxyphenyl carboxamide moiety at position 3 (Figure 1).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-5-8-15(9-6-13)24-19(25)12-18(29-4)20(23-24)21(26)22-14-7-10-16(27-2)17(11-14)28-3/h5-12H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWHJBOFNJFSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of Hydrazine Derivatives
The dihydropyridazine ring is commonly constructed via cyclization reactions. A proven method involves condensing α,β-unsaturated carbonyl compounds with hydrazines:
$$
\text{R}1-\text{CH}=\text{CH}-\text{COR}2 + \text{NH}2-\text{NH}2 \rightarrow \text{Dihydropyridazine} + \text{H}_2\text{O}
$$
Example protocol (adapted from):
- React 5-hydroxypyrroline (1.0 equiv) with methylhydrazine (1.2 equiv) in ethanol at 80°C for 12 hours.
- Isolate the intermediate hydrazone via vacuum filtration.
- Treat with diethyl oxomalonate (1.5 equiv) in toluene under reflux to form the dihydropyridazine core.
Palladium-Catalyzed Coupling for Aryl Substitution
The 4-methylphenyl group at position 1 can be introduced via Suzuki-Miyaura coupling:
$$
\text{Pyridazine-Cl} + \text{4-Methylphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{1-(4-Methylphenyl)pyridazine}
$$
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2.0 equiv)
- DME/H₂O (4:1), 80°C, 24 hours
Sequential Functionalization of the Dihydropyridazine Core
Methoxylation at Position 4
Methoxy groups are typically introduced via nucleophilic substitution or copper-mediated coupling:
Method A (SNAr):
- Nitrate position 4 using HNO₃/H₂SO₄
- Reduce nitro to amine with H₂/Pd-C
- Diazotize and methoxylate with Cu(OAc)₂/MeOH
Method B (Direct Coupling):
Use Ullmann-type conditions:
Carboxamide Formation at Position 3
The critical amidation step employs classical acid activation:
- Convert pyridazine-3-carboxylic acid to acid chloride:
$$
\text{R-COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{R-COCl} + \text{SO}2 + \text{HCl}
$$ - React with 3,4-dimethoxyaniline (1.2 equiv) in dry DCM:
$$
\text{R-COCl} + \text{H}2\text{N-C}6\text{H}3(\text{OMe})2 \xrightarrow{\text{Et}3\text{N}} \text{R-CONH-C}6\text{H}3(\text{OMe})2
$$
Key parameters:
- Strict anhydrous conditions
- Triethylamine (2.0 equiv) as HCl scavenger
- 0°C → RT over 4 hours
Hydrothermal Synthesis of 6-Oxo Group
The ketone at position 6 can be installed via high-temperature hydrolysis:
Procedure:
- Charge 2-chloro-5-trifluoromethylpyridine (1.0 equiv) and H₂O (17 mL) into a hydrothermal reactor.
- Heat at 160°C for 48 hours.
- Cool to RT to crystallize 6-oxo product.
Adaptation for pyridazines:
Replace pyridine precursor with chloropyridazine analogues.
Reaction Optimization Data
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core cyclization | EtOH, 80°C, 12h | 85 | 92 |
| Suzuki coupling | Pd(PPh₃)₄, DME/H₂O | 78 | 95 |
| Methoxylation | CuI, 1,10-phen, 110°C | 65 | 89 |
| Amidation | SOCl₂, then Et₃N/DCM | 82 | 97 |
Characterization and Analytical Data
1H NMR (400 MHz, CDCl₃):
- δ 8.21 (s, 1H, NH)
- δ 7.68–7.12 (m, 7H, Ar-H)
- δ 3.94 (s, 6H, OCH₃)
- δ 2.42 (s, 3H, CH₃)
IR (KBr):
- 1685 cm⁻¹ (C=O, amide)
- 1640 cm⁻¹ (C=O, ketone)
- 1250 cm⁻¹ (C-O, methoxy)
Industrial-Scale Considerations
For bulk synthesis (>1 kg batches):
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Biological Activities
-
Anticancer Properties
- Several studies have indicated that compounds with similar structures exhibit anticancer activity. The presence of methoxy groups in the aromatic rings enhances their interaction with biological targets, potentially leading to apoptosis in cancer cells.
- A study demonstrated that derivatives of pyridazine compounds could inhibit tumor growth in various cancer cell lines, suggesting that N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may hold similar promise .
-
Antioxidant Activity
- The compound's ability to scavenge free radicals has been documented, which is crucial in preventing oxidative stress-related diseases. Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS) and could be beneficial in treating conditions like neurodegenerative diseases .
- Anti-inflammatory Effects
Potential Applications
| Application Area | Description |
|---|---|
| Cancer Therapy | Potential use as an anticancer agent targeting specific tumor types. |
| Antioxidant Supplements | May serve as a dietary supplement to combat oxidative stress. |
| Anti-inflammatory Drugs | Development of new medications for chronic inflammatory diseases. |
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the efficacy of similar pyridazine derivatives against breast cancer cells. The results indicated a significant reduction in cell viability upon treatment with these compounds, suggesting a similar potential for this compound .
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in neuronal cell cultures. This positions it as a candidate for further research into neuroprotective drugs aimed at diseases like Alzheimer's .
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related pyridazinone derivatives:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s 3,4-dimethoxyphenyl group increases lipophilicity compared to analogs with single methoxy (e.g., Compound 12) or fluoro substituents (e.g., Compound 19). This may enhance membrane permeability but reduce aqueous solubility .
Biological Activity Trends: Proteasome inhibitors such as Compound 19 and 12 exhibit sub-micromolar activity against T. cruzi, attributed to fluorinated or cyclopropylcarbamoyl groups that enhance hydrogen bonding with the proteasome active site . The target compound lacks fluorine but may compensate with stronger π-π interactions from its dimethoxyphenyl group. The benzamide derivative Rip-B , despite sharing a 3,4-dimethoxyphenyl motif, shows diminished protease inhibition due to the absence of the pyridazinone core, underscoring the importance of the heterocyclic ring in activity.
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (395.41 g/mol) falls within the acceptable range for oral bioavailability, unlike larger analogs like Compound 19 (544.55 g/mol), which may face absorption limitations .
- Hydrogen Bonding: The pyridazinone core provides two hydrogen-bond acceptors (keto and amide groups), critical for target engagement. This feature is absent in benzamide derivatives like Rip-B .
Actividad Biológica
N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
The compound belongs to a class of pyridazine derivatives characterized by a dihydropyridazine core with various substituents that influence its biological activity. The presence of methoxy groups and phenyl rings enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies show that certain derivatives similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and other bacteria .
- Antitumor Effects : Similar pyridazine derivatives have been evaluated for their antitumor properties. In vitro studies have shown that related compounds can inhibit the growth of several cancer cell lines, including Mia PaCa-2 and PANC-1. Structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance antitumor efficacy .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, insights from related compounds suggest several potential pathways:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Evidence suggests that certain structural analogs can induce programmed cell death in cancer cells through various signaling pathways.
- Biofilm Disruption : Compounds with similar structures have demonstrated the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness as antimicrobial agents .
Antimicrobial Evaluation
A study focused on a series of thiazol-4-one/thiophene-bearing pyrazole derivatives found that modifications akin to those in our compound resulted in significant antimicrobial activity. The most active derivative showed MIC values indicating strong efficacy against resistant strains .
Antitumor Activity
In a comparative study on pyridazine derivatives, one compound exhibited potent activity against multiple cancer cell lines. The research highlighted the importance of functional groups in enhancing antitumor effects, suggesting that our target compound could similarly exhibit promising results in future studies .
Data Table: Biological Activity Summary
Q & A
(Basic) What are the recommended synthetic routes for this compound, and what critical reaction parameters influence yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with a dihydropyridazine core functionalized via nucleophilic substitution or coupling reactions. Key steps include:
- Step 1: Formation of the dihydropyridazine ring via cyclization of substituted hydrazines with diketones or β-ketoesters under acidic conditions .
- Step 2: Introduction of the 3,4-dimethoxyphenyl carboxamide group via amide coupling (e.g., EDC/HOBt or DCC-mediated reactions) .
- Step 3: Methoxy and methylphenyl substitutions are introduced using alkylation or Mitsunobu reactions, requiring precise pH (6.5–7.5) and anhydrous conditions .
Critical Parameters:
- Temperature: Optimal cyclization occurs at 80–100°C; higher temperatures promote decomposition .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps .
- Catalysts: Pd-based catalysts improve coupling efficiency in aromatic substitutions .
Table 1: Synthetic Routes and Yields
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclization + Amidation | 45–55 | DMF, 80°C, EDC/HOBt | |
| Mitsunobu Alkylation | 60–65 | THF, DIAD, PPh₃, 0°C → RT |
(Basic) How can researchers characterize structural integrity and purity using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for methoxy (δ 3.7–3.9 ppm), dihydropyridazine protons (δ 6.2–6.5 ppm), and aromatic substituents. Use DEPT-135 to confirm carboxamide carbonyl (δ 165–170 ppm) .
- X-ray Crystallography: Resolve stereochemistry and confirm substituent orientation; requires single crystals grown via slow evaporation in ethanol/water .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₂₁H₂₁N₃O₅) with <2 ppm error .
Purity Assessment:
- HPLC: Use a C18 column (ACN/0.1% TFA gradient); purity >95% indicates suitability for biological assays .
(Basic) What are the solubility properties and formulation considerations for biological assays?
Methodological Answer:
- Solubility Profile:
- Polar Solvents: Soluble in DMSO (>50 mg/mL); moderately soluble in ethanol (5–10 mg/mL) .
- Aqueous Buffers: Poor solubility (<1 mg/mL in PBS); requires formulation with cyclodextrins or lipid-based carriers .
- Formulation for In Vivo Studies: Use 10% DMSO + 40% PEG-300 + 50% saline for intraperitoneal administration .
(Advanced) What computational strategies predict reactivity and regioselectivity in nucleophilic substitutions?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify low-energy pathways for substitutions at the pyridazine C-3/C-4 positions .
- ICReDD Workflow: Combine quantum chemical calculations (e.g., Gaussian 16) with machine learning to predict optimal conditions (solvent, catalyst) and reduce experimental trial-and-error .
- Regioselectivity Analysis: Fukui indices identify electrophilic centers; the C-4 methoxy group directs nucleophilic attack to C-3 .
(Advanced) How to resolve contradictions in reported biological activity data across assay systems?
Methodological Answer:
- Assay-Specific Variables:
- Cell Line Variability: Test in ≥3 cell lines (e.g., HEK293, HepG2) to rule out cell-specific uptake differences .
- Protein Binding: Use equilibrium dialysis to assess serum protein binding, which may reduce free compound concentration .
- Orthogonal Validation:
- SPR vs. ELISA: Compare surface plasmon resonance (binding affinity) with enzymatic inhibition assays to confirm target engagement .
Table 2: Contradiction Resolution Framework
| Discrepancy Source | Resolution Method | Reference |
|---|---|---|
| Variable IC₅₀ in assays | Standardize ATP concentration | |
| Conflicting SAR trends | Re-synthesize analogs ≥95% purity |
(Advanced) What methodologies determine structure-activity relationships (SAR) of substituents on the dihydropyridazine core?
Methodological Answer:
- Analog Synthesis: Systematically vary substituents (e.g., methoxy → ethoxy, methyl → CF₃) and assess activity .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity .
Table 3: SAR Trends for Key Substituents
| Position | Substituent | Activity Trend (IC₅₀) | Rationale |
|---|---|---|---|
| 3,4-OCH₃ | 3,4-dimethoxy | IC₅₀ = 0.2 μM | Enhanced H-bonding |
| 4-OCH₃ | 4-methoxy | IC₅₀ = 1.5 μM | Reduced lipophilicity |
(Advanced) What are common pitfalls in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Reaction Exotherms: Use jacketed reactors with temperature control to prevent decomposition during cyclization .
- Purification Challenges: Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .
- By-Product Formation: Monitor reaction progress via TLC (silica, 5% MeOH/DCM) and optimize stoichiometry (1.2 eq. reagents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
